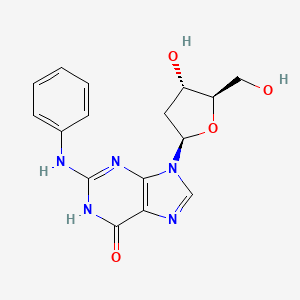
N-(3-Chloro-p-tolyl)benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-p-tolyl)benzamidine is an organic compound with the molecular formula C14H13ClN2 It is a derivative of benzamidine, where the benzene ring is substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Chloro-p-tolyl)benzamidine can be synthesized through the desulfitative transformation of thioamides using copper salts. This method involves the activation of C–S bonds under mild conditions, resulting in good to excellent yields . Another method involves the reaction of 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)aniline with 2,6-difluorophenylacetonitrile and ammonium acetate in DMF at 80°C for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-p-tolyl)benzamidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include copper salts for desulfitative transformations and ammonium acetate for amidine formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 2,6-difluorophenylacetonitrile yields a white solid product with a yield of 59% .
Aplicaciones Científicas De Investigación
N-(3-Chloro-p-tolyl)benzamidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-p-tolyl)benzamidine involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-Chloro-p-tolyl)benzamidine include:
Benzamidine: The parent compound, which lacks the chlorine and methyl substitutions.
N-Benzyl-N-phenyl-N’-p-tolyl-benzamidine: A derivative with additional benzyl and phenyl groups.
Uniqueness
This compound is unique due to the presence of both chlorine and methyl groups on the benzene ring. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
23557-79-1 |
|---|---|
Fórmula molecular |
C14H13ClN2 |
Peso molecular |
244.72 g/mol |
Nombre IUPAC |
N'-(3-chloro-4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-7-8-12(9-13(10)15)17-14(16)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
Clave InChI |
RRAAXVNDOQYYAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


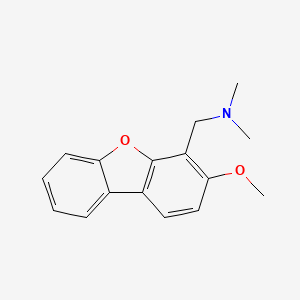
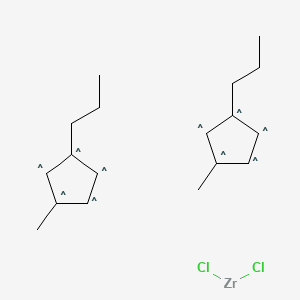
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
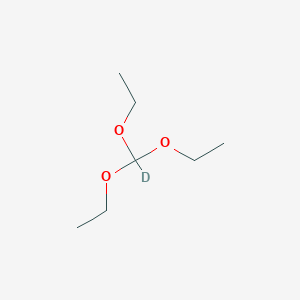

![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)

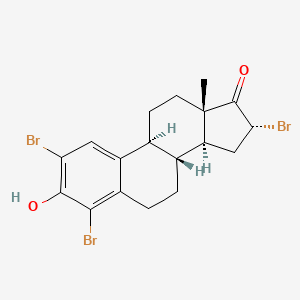
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
![[2-(Carbamoyloxy-dideuteriomethyl)-1,1-dideuterio-4-hydroxy-2-methylpentyl] N-propan-2-ylcarbamate](/img/structure/B13828006.png)
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3H-benzimidazole-1-carboxamide](/img/structure/B13828008.png)
